Ethyl 2-amino-2-methyl-3-(1h-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 2-amino-2-methyl-3-(1h-pyrazol-1-yl)propanoate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-2-methyl-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-amino-2-methylpropanoate with a pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-2-methyl-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Ethyl 2-amino-2-methyl-3-(1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-methyl-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
Comparison: Ethyl 2-amino-2-methyl-3-(1h-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Biological Activity
Ethyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H17N3O2 and a molecular weight of 211.26 g/mol. Its structure includes an ethyl ester group, an amino group, and a pyrazole ring, which contribute to its diverse biological activities. The presence of the pyrazole ring is particularly noteworthy as it allows for interactions with various biological targets, enhancing its pharmacological potential.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : this compound has shown promising results against various microbial strains. The pyrazole moiety is believed to enhance its ability to disrupt microbial cell membranes and inhibit growth.
- Anticancer Properties : Studies have demonstrated that this compound can inhibit cancer cell proliferation. It interacts with key enzymes involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase, leading to reduced tumor growth in vitro and in vivo.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting its potential use in treating inflammatory diseases.
The mechanism by which this compound exerts its effects involves multiple pathways:
- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity. For instance, it has been noted to inhibit xanthine oxidase, a key enzyme involved in uric acid production, which can be beneficial in conditions like gout.
- Receptor Interaction : Its structure allows for interactions with various receptors, potentially modulating cellular signaling pathways that govern cell proliferation and inflammation.
Case Studies
Several studies have explored the biological activity of this compound:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the pyrazole ring or the propanoate backbone can significantly influence its potency and selectivity towards specific targets.
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-amino-2-methyl-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-14-8(13)9(2,10)7-12-6-4-5-11-12/h4-6H,3,7,10H2,1-2H3 |
InChI Key |
HDNLVYZZQGKVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CN1C=CC=N1)N |
Origin of Product |
United States |
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